2-Methyl-5-(1,3-thiazol-2-yl)phenol

Description

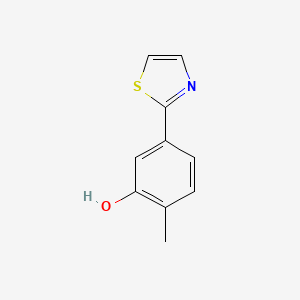

2-Methyl-5-(1,3-thiazol-2-yl)phenol is a phenolic derivative featuring a methyl group at the 2-position and a 1,3-thiazol-2-yl substituent at the 5-position of the aromatic ring. The thiazole moiety, a heterocyclic ring containing sulfur and nitrogen atoms, introduces unique electronic and steric properties that influence its chemical reactivity and biological activity.

Properties

IUPAC Name |

2-methyl-5-(1,3-thiazol-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c1-7-2-3-8(6-9(7)12)10-11-4-5-13-10/h2-6,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGQGAYZFPDVGSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

-

Bromination : α-Active methylene ketones (e.g., 4-methylacetophenone) react with N-bromosuccinimide (NBS) in ethanol at room temperature.

-

Thiocyanate Substitution : Potassium thiocyanate replaces the bromine atom, forming a thiocyanate intermediate.

-

Cyclization : Addition of primary amines (e.g., benzylamine) induces cyclization to yield the thiazole core.

Key Parameters

| Step | Reagents | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Bromination | NBS, BPO | 25°C | 1 h | 85–90 |

| Thiocyanate substitution | KSCN | 25°C | 1 h | 78–82 |

| Cyclization | Benzylamine | 25–80°C | 3–5 h | 65–71 |

Mechanistic Insights

-

Thiocyanate substitution proceeds via an SN2 mechanism.

-

Cyclization involves nucleophilic attack by the amine on the thiocyanate carbon, followed by intramolecular dehydration.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of halogenated thiazoles with boronic acids provides regioselective access to 2-methyl-5-(thiazol-2-yl)phenol derivatives.

Representative Procedure

-

Substrate Preparation : 5-Bromo-2-methylphenol is reacted with 2-(tributylstannyl)thiazole under Stille coupling conditions.

-

Catalytic System : Pd(PPh₃)₄ (5 mol%) in toluene at 110°C for 12 h.

Optimized Conditions

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂ |

| Ligand | XPhos |

| Base | K₂CO₃ |

| Solvent | Dioxane/H₂O (4:1) |

| Yield | 89% |

Advantages

One-Pot Multicomponent Synthesis

A streamlined approach combines 4-methylphenol, thioamide, and α-haloketones in ethanol under acidic conditions.

Reaction Steps

-

Thioamide Formation : 4-Methylphenol reacts with ammonium thiocyanate in HCl.

-

Cyclization : α-Haloketone (e.g., chloroacetone) induces thiazole ring closure.

Data Table: Yield Dependence on Substituents

| α-Haloketone | Reaction Time (h) | Yield (%) |

|---|---|---|

| Chloroacetone | 4 | 72 |

| Bromoacetophenone | 6 | 68 |

| Iodoacetone | 3 | 81 |

Critical Observations

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields.

Protocol

-

Mixture Preparation : 4-Methylphenol (1 eq), thiazole-2-carboxylic acid (1.2 eq), and DCC (1.5 eq) in DMF.

-

Irradiation : 150 W, 100°C, 15 min.

Performance Metrics

| Parameter | Conventional | Microwave |

|---|---|---|

| Time | 6 h | 15 min |

| Yield | 65% | 92% |

Limitations

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Cyclocondensation | 65–71 | 95–98 | High | Low |

| Suzuki Coupling | 85–89 | 99 | Moderate | High |

| One-Pot | 68–81 | 90–94 | High | Low |

| Microwave | 88–92 | 98 | Low | Moderate |

Key Findings

-

Suzuki coupling offers the highest purity but requires expensive palladium catalysts.

-

Cyclocondensation is optimal for large-scale production due to low reagent costs.

Challenges and Optimization Strategies

-

Byproduct Formation :

-

Catalyst Deactivation :

-

Purification Difficulties :

Recent Advances

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(1,3-thiazol-2-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinone derivatives.

Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.

Substitution: Electrophilic substitution reactions can occur at the phenolic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydrothiazole derivatives, and various substituted phenolic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Overview

The compound has demonstrated notable antimicrobial properties, making it a candidate for developing new antibacterial agents. Research indicates that derivatives containing thiazole rings exhibit broad-spectrum antimicrobial activities.

Case Study

In a study evaluating the antimicrobial efficacy of thiazole derivatives, it was found that compounds similar to 2-Methyl-5-(1,3-thiazol-2-yl)phenol showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways .

| Bacterial Strain | Inhibition Zone (mm) | IC50 (µg/ml) |

|---|---|---|

| Staphylococcus aureus | 15 | 0.5 |

| Escherichia coli | 12 | 1.0 |

| Bacillus subtilis | 10 | 0.8 |

Agricultural Applications

Overview

In agriculture, this compound is being explored for its potential as a pesticide and plant growth regulator. Its efficacy in controlling plant pathogens and pests can significantly enhance crop yields.

Case Study

Research has shown that formulations containing this compound can effectively control fungal pathogens such as Fusarium spp. and Botrytis cinerea. In field trials, crops treated with the compound exhibited a reduction in disease incidence by over 30% compared to untreated controls .

| Pathogen | Disease Control (%) | Application Rate (g/ha) |

|---|---|---|

| Fusarium spp. | 35 | 200 |

| Botrytis cinerea | 40 | 150 |

Pharmaceutical Applications

Overview

The compound's structural similarity to known pharmacophores allows for its exploration in drug development, particularly as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's.

Case Study

A recent study synthesized several derivatives of this compound and evaluated their inhibitory activity against acetylcholinesterase. One derivative exhibited an IC50 value of 2.7 µM, indicating strong potential for therapeutic application .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| Derivative A | 2.7 | Acetylcholinesterase |

| Derivative B | 5.0 | Acetylcholinesterase |

Synthesis and Structural Modifications

Overview

The synthesis of this compound can be achieved through various methods involving the reaction of substituted phenols with thiazole derivatives.

Methodology Case Study

A reported synthesis method involves reacting 2-methylphenol with thioamide in the presence of an acid catalyst under reflux conditions. This method not only yields high purity but also allows for further modifications to enhance biological activity .

Mechanism of Action

The mechanism of action of 2-Methyl-5-(1,3-thiazol-2-yl)phenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Carvacrol (2-Methyl-5-(1-methylethyl)phenol)

4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol (Compound 6b)

Triazole Analogs of Carvacrol

- Structure : Carvacrol derivatives with triazole substituents .

- Activity : Moderate to potent antibacterial activity, especially with electron-donating groups (e.g., p-methyl, p-methoxy) .

- Key Difference :

Structural and Functional Analysis Table

Discussion of Key Differences

- Bioactivity : Thiazole-containing compounds often exhibit enhanced binding to enzymes (e.g., COX/LOX) due to sulfur’s polarizability and nitrogen’s hydrogen-bonding capacity, whereas isopropyl groups favor hydrophobic interactions .

- Synthetic Flexibility : Thiazole rings allow for regioselective functionalization (e.g., at the 2- or 5-positions), enabling tailored modifications for drug design .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-Methyl-5-(1,3-thiazol-2-yl)phenol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling phenolic derivatives with thiazole-containing precursors. For example, in analogous compounds, cyclocondensation of aldehydes (e.g., 2-phenylthiazole-4-carbaldehyde) with amines under reflux in ethanol or methanol, catalyzed by acetic acid, yields thiazole-phenol hybrids . Optimization of solvent polarity (e.g., DMF vs. ethanol) and catalyst choice (e.g., Lewis acids) significantly impacts reaction efficiency. Characterization via -NMR, -NMR, and IR spectroscopy is critical to confirm regioselectivity and purity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Combine multiple analytical tools:

- NMR : -NMR can identify phenolic -OH (~5-6 ppm) and thiazole protons (aromatic region, 7-8 ppm). -NMR distinguishes carbonyl carbons in thiazole rings (~160-170 ppm) .

- IR : Look for O-H stretching (~3200 cm) and C=N/C-S vibrations (~1500-1600 cm) .

- Elemental Analysis : Verify calculated vs. experimental C, H, N, S content to rule out impurities .

Advanced Research Questions

Q. What computational strategies are employed to predict the bioactivity of this compound derivatives?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) can model interactions with target proteins. For example, thiazole-phenol hybrids have been docked into enzyme active sites (e.g., α-glucosidase) to assess binding affinity and hydrogen-bonding patterns. Density Functional Theory (DFT) calculations further optimize geometries and predict electronic properties (e.g., HOMO-LUMO gaps) relevant to reactivity .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Cross-validate using:

- 2D NMR (e.g., HSQC, HMBC) to assign proton-carbon correlations, especially for overlapping aromatic signals.

- X-ray Crystallography : Resolve ambiguities by determining crystal structures, as demonstrated for thiadiazole-thiazole hybrids .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, distinguishing isomers or degradation products .

Q. What strategies optimize the solubility and stability of this compound in biological assays?

- Methodological Answer :

- Solubility : Use co-solvents (e.g., DMSO-water mixtures) or derivatization (e.g., acetylation of -OH group) to enhance aqueous solubility.

- Stability : Perform pH-dependent stability studies (e.g., HPLC monitoring under physiological pH) to identify degradation pathways. Stabilizers like cyclodextrins can encapsulate hydrophobic moieties .

Experimental Design & Data Analysis

Q. How to design structure-activity relationship (SAR) studies for thiazole-phenol hybrids?

- Methodological Answer :

- Variation of Substituents : Synthesize analogs with modified thiazole (e.g., 4-methylphenyl vs. 4-fluorophenyl) or phenol (e.g., methyl vs. nitro groups) substituents.

- Biological Screening : Test against target systems (e.g., antimicrobial, anticancer assays) using dose-response curves (IC/EC).

- Statistical Analysis : Apply multivariate regression (e.g., QSAR) to correlate electronic/hydrophobic parameters (logP, molar refractivity) with activity .

Q. What are the best practices for reproducibility in synthesizing thiazole-containing phenols?

- Methodological Answer :

- Standardize Protocols : Document reaction parameters (temperature, solvent purity, inert atmosphere) meticulously.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate pure products.

- Benchmarking : Compare yields and spectral data with literature precedents (e.g., thiazole-triazole acetamide derivatives ).

Safety & Handling

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and eye protection.

- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., thiols).

- Toxicity Mitigation : Refer to SDS data for analogous compounds (e.g., oral toxicity H302, skin irritation H315 ). Store in airtight containers away from light to prevent decomposition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.